Iloperidone Dimer Impurity

Process chemistry Impurity sourcing Synthetic route control

Iloperidone Dimer Impurity (CAS 1375651-23-2), chemically defined as 1-(4-(3-(4-(6-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)benzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone, is a covalent dimer of the atypical antipsychotic drug iloperidone formed during its synthesis via self-condensation of the oxime intermediate. With a molecular formula of C₃₆H₃₉FN₄O₅ and a molecular weight of 626.73 g/mol, this impurity is structurally distinct from mono-molecular process impurities such as desfluoro iloperidone and iloperidone N-oxide.

Molecular Formula C36H39FN4O5
Molecular Weight 626.7 g/mol
Cat. No. B13444696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIloperidone Dimer Impurity
Molecular FormulaC36H39FN4O5
Molecular Weight626.7 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)N5CCC(CC5)C6=NOC7=C6C=CC(=C7)F)OC
InChIInChI=1S/C36H39FN4O5/c1-23(42)26-4-9-31(34(20-26)43-2)44-19-3-14-40-15-10-24(11-16-40)35-30-8-6-28(22-33(30)46-39-35)41-17-12-25(13-18-41)36-29-7-5-27(37)21-32(29)45-38-36/h4-9,20-22,24-25H,3,10-19H2,1-2H3
InChIKeyRUNPLXZHXLMWFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iloperidone Dimer Impurity CAS 1375651-23-2: A Critical Process-Related Reference Standard for Antipsychotic API Quality Control


Iloperidone Dimer Impurity (CAS 1375651-23-2), chemically defined as 1-(4-(3-(4-(6-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)benzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone, is a covalent dimer of the atypical antipsychotic drug iloperidone formed during its synthesis via self-condensation of the oxime intermediate [1]. With a molecular formula of C₃₆H₃₉FN₄O₅ and a molecular weight of 626.73 g/mol, this impurity is structurally distinct from mono-molecular process impurities such as desfluoro iloperidone and iloperidone N-oxide [2]. It is supplied as a fully characterized reference standard with purity typically exceeding 95% by HPLC, compliant with ICH Q3A/Q3B guidelines for impurity profiling, analytical method validation (AMV), and quality control (QC) in ANDA and DMF submissions [3].

Why Iloperidone Dimer Impurity Cannot Be Substituted by Other Iloperidone Impurity Reference Standards in Analytical Method Validation


Iloperidone Dimer Impurity occupies a distinct analytical and regulatory space that precludes substitution by other in-class iloperidone impurities. Unlike desfluoro iloperidone (originating from a des-fluoro starting material contaminant) or iloperidone N-oxide (a degradation product formed under oxidative stress), the dimer impurity arises from a specific self-condensation side reaction of the oxime intermediate 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (FBIP) during API synthesis [1]. This fundamentally different formation mechanism means that the dimer impurity serves as a unique process marker for condensation reaction control, not achievable with mono-impurity standards. Furthermore, the dimer impurity (MW 626.73) is poorly soluble in most crystallization solvents, rendering its removal from crude iloperidone far more challenging than that of the carbamate impurity or N-oxide—a critical consideration for purification process validation that demands a dedicated reference standard [2]. Generic substitution with a different impurity standard would fail to provide the correct retention time marker, response factor, or structural confirmation needed for HPLC/UPLC method specificity validation [3].

Quantitative Differentiation Evidence for Iloperidone Dimer Impurity (CAS 1375651-23-2) Versus Closest Analogs


Process-Origin Specificity: Iloperidone Dimer Impurity as the Dominant Self-Condensation Byproduct Versus Mono-Molecular Impurities

The Iloperidone Dimer Impurity forms exclusively through self-condensation of the oxime intermediate 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (FBIP) during API synthesis. In prior art processes, the intermediate FBIP contained 3.1% of the dimeric compound of Formula (A) by HPLC area percentage, which propagated to >1% dimer impurity of Formula (B) in the final iloperidone API [1]. In contrast, desfluoro iloperidone (Impurity 8) originates from a des-fluoro starting material contaminant (compound 7) carried through synthesis, while iloperidone N-oxide (Impurity 11) is exclusively a degradation product formed under oxidative stress (H₂O₂), not a condensation byproduct [2]. This origin specificity makes the dimer impurity the only impurity that directly reflects condensation reaction efficiency.

Process chemistry Impurity sourcing Synthetic route control Intermediate quality

Purification Resistance: Iloperidone Dimer Impurity Removal Efficiency Versus Carbamate and N-Oxide Impurities During Crystallization

The Iloperidone Dimer Impurity (Impurity 9) demonstrates markedly inferior removal by crystallization compared to the carbamate impurity (Impurity 13) and N-oxide impurity (Impurity 11). In the optimized process using NaOH as base in water at 65–70 °C, crude iloperidone contained dimer impurity 9 at 0.13–0.15% along with carbamate impurity 13, which was totally suppressed by using NaOH instead of K₂CO₃ [1]. Following crystallization from isopropyl alcohol, the dimer impurity was reduced only to 0.02% (approximately 85–87% reduction from crude levels of 0.12–0.14%), whereas carbamate impurity 13 and N-oxide impurity 11 were both reduced to non-detectable (ND) levels—a 100% removal efficiency [2]. The dimer's poor solubility in most organic solvents is explicitly cited as the root cause for its persistence through purification [1].

Purification development Crystallization optimization Downstream processing Impurity rejection

Regulatory Threshold Proximity: Iloperidone Dimer Impurity Levels Approach ICH Q3A Qualification Threshold in Optimized Processes

In optimized manufacturing processes, the Iloperidone Dimer Impurity consistently presents at levels that approach the ICH Q3A qualification threshold (0.15% for a maximum daily dose ≤2 g/day), making it one of the most critical impurities to monitor quantitatively. Even under the best-reported conditions (NaOH/water, 65–70 °C, 6–8 h reaction time), the dimer impurity persists at 0.12–0.15% in crude iloperidone [1]. After crystallization, levels reduce to 0.02%, but this residual level still requires accurate quantification and reporting [2]. In contrast, the carbamate impurity 13 (which forms at up to 1.5% when K₂CO₃ is used) can be completely suppressed by switching to NaOH as base, while the dimer impurity cannot be eliminated through base selection alone [1]. The patent WO2012063269A2 explicitly claims iloperidone compositions containing less than 0.2%, less than 0.1%, and less than 0.07% of the dimer impurity, underscoring its regulatory significance [3].

Regulatory compliance ICH Q3A/Q3B Impurity qualification Quality risk assessment

Structural Complexity Differentiation: Iloperidone Dimer Impurity 1 (CAS 1375651-23-2) Versus Other Iloperidone Dimer Variants

Multiple dimeric impurity species of iloperidone have been identified and must be analytically distinguished. Iloperidone Dimer Impurity 1 (CAS 1375651-23-2, also designated as I267220, MW 626.73) is the primary dimer formed via linkage of two iloperidone-derived benzisoxazole-piperidine moieties through a propoxy chain, with the molecular formula C₃₆H₃₉FN₄O₅ [1]. In contrast, Iloperidone Dimer Impurity 2 (CAS 2514619-99-7) is chemically 1-(4-(3-(4-acetyl-2-ethoxyphenoxy)propoxy)-3-methoxyphenyl)ethan-1-one, a structurally distinct dimer formed at the intermediate stage with a different molecular formula (C₂₂H₂₆O₆, MW 386.45) [2]. Iloperidone Dimer Impurity 3 (CAS 1992814-29-5) is identified as 1,3-Bis(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propane, representing yet another dimer connectivity [3]. These three dimer species differ fundamentally in their site of dimerization, molecular weight, and chromatographic retention behavior—requiring individual reference standards for unambiguous identification.

Structural elucidation Dimer speciation Reference standard identity Mass spectrometry characterization

Process Versus Degradation Origin: Iloperidone Dimer Impurity Distinguished from Forced Degradation Products

Iloperidone Dimer Impurity is exclusively a process-related impurity, not a degradation product. Comprehensive forced degradation studies of iloperidone per ICH guidelines identified seven degradation products (DP1–DP7) under acidic, basic, and oxidative stress conditions, with none corresponding to the dimer impurity structure [1]. Under acidic hydrolysis (1 N HCl), two degradation products (DP1, DP2) were formed; under basic hydrolysis (1 N NaOH), four degradation products (DP4–DP7); and under oxidative stress (3% H₂O₂), DP3 was formed [1]. The iloperidone API was stable under neutral hydrolysis, thermal (105 °C, 7 days), and photolytic conditions [1]. In silico toxicity predictions indicated that DP4, DP6, and DP7 have higher probability values for DNA mutagenicity, while the process-derived dimer impurity was not among the degradation products evaluated [1]. This classification has direct regulatory implications: process impurities are controlled under ICH Q3A, while degradation products are addressed under ICH Q3B, necessitating different control strategies and reference standards [2].

Stability-indicating methods Degradation profiling Forced degradation Impurity classification

Intermediate-Stage Quantification: Dimer Content in Key Intermediate FBIP as a Predictive Critical Quality Attribute

The Iloperidone Dimer Impurity can be traced upstream to the key intermediate 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (FBIP), where the dimeric compound of Formula (A) forms as a self-condensation product. In prior art processes, FBIP was obtained with only 95.04% purity, containing 3.1% of the dimeric compound of Formula (A) by HPLC area percentage [1]. This intermediate contamination propagates to >1% dimer impurity in the final iloperidone API [1]. The improved process yields FBIP at 99.9% purity with the dimer compound (A) below detectable levels, resulting in dimer impurity (B) that is 'not in detectable amount' in the final API [1]. This upstream-downstream correlation establishes the dimer content in FBIP as a predictive critical quality attribute (CQA). In contrast, other process impurities such as desfluoro iloperidone are controlled by limiting the des-fluoro contaminant (compound 7) in FBIP to NMT 0.10%, and carbamate impurity 13 is controlled through base selection rather than intermediate specification [2].

Intermediate quality control In-process control Critical quality attribute Supply chain quality

Priority Application Scenarios for Iloperidone Dimer Impurity (CAS 1375651-23-2) Reference Standard in Pharmaceutical Development and Quality Control


ANDA Method Validation: Establishing System Suitability for Iloperidone Dimer Impurity Resolution in RP-UPLC/HPLC Methods

In ANDA submissions for generic iloperidone, regulatory agencies require demonstration that the analytical method can resolve and quantify all specified impurities, including the dimer impurity, at or below the ICH Q3A reporting threshold (0.05%). The dimer impurity reference standard (CAS 1375651-23-2) is used to prepare system suitability mixtures spiked at the specification level of 0.15% relative to the iloperidone test concentration (typically 1000 µg/mL), verifying resolution ≥1.5 from the iloperidone main peak and from closely eluting impurities such as Imp-4 and Imp-5 [1]. The validated RP-UPLC method achieves quantification over a linear range of 0.03–0.15 µg/mL with photodiode array detection at 225 nm, enabling accurate quantification of dimer impurity at levels as low as 0.02% in pure API [2]. Without the certified dimer impurity reference standard, method specificity for the dimer peak cannot be established, as the dimer elutes at a distinct retention time that must be confirmed against the authentic reference compound rather than inferred from relative retention data alone [1].

Synthetic Process Development: Monitoring Self-Condensation Reaction Kinetics During FBIP Intermediate Synthesis

During the development and scale-up of iloperidone manufacturing processes, the dimer impurity reference standard is critical for quantifying the extent of the oxime self-condensation side reaction in the FBIP intermediate. As demonstrated in the improved process reported by Solanki et al. (2014), the dimer impurity 9 forms at 0.12–0.15% even under optimized conditions (NaOH/water, 65–70 °C), and its formation cannot be eliminated by base selection alone [1]. Process chemists use the dimer impurity reference standard to calibrate HPLC methods for real-time reaction monitoring, enabling data-driven decisions on reaction temperature, time, and solvent composition to minimize dimer formation without compromising yield [2]. The upstream-downstream correlation—where FBIP with 3.1% dimer compound (A) leads to >1% dimer impurity in final API, while FBIP at 99.9% purity yields dimer-free API—makes intermediate-stage dimer quantification a predictive tool for final API quality [3].

Crystallization Process Optimization: Evaluating Solvent Systems for Selective Dimer Impurity Rejection

The poor solubility of Iloperidone Dimer Impurity in most organic solvents makes it the most challenging impurity to remove during the final API crystallization step. Crystallization process development studies require the dimer impurity reference standard to generate spiked crystallizations and assess impurity rejection efficiency across solvent systems (e.g., isopropyl alcohol, ethanol, methanol, acetone, methyl ethyl ketone, and their aqueous mixtures) [1]. Data from the OPRD study show that isopropyl alcohol (5–6 volumes) reduces dimer content from 0.12–0.14% to 0.02% (approximately 85% reduction), while other impurities (carbamate, N-oxide) are eliminated to non-detectable levels [2]. By spiking crude iloperidone with known quantities of the dimer reference standard prior to crystallization screening, process engineers can quantitatively compare solvent performance and optimize cooling profiles, seeding strategies, and wash protocols to maximize dimer rejection while maintaining acceptable yield [1].

Regulatory Batch Release Testing: Quantifying Dimer Impurity at Levels Below the ICH Q3A Identification Threshold

For commercial batch release of iloperidone API under cGMP, the dimer impurity must be quantified and reported against specifications derived from ICH Q3A guidelines. The patent-protected specification of less than 0.2% (preferably less than 0.1% or less than 0.07%) dimer impurity by HPLC area percentage [1] requires a validated method with a limit of quantification (LOQ) well below these levels. The dimer impurity reference standard (CAS 1375651-23-2, purity >95%) is used to establish the method's LOQ (typically ≤0.03% relative to the API test concentration), to generate calibration curves for quantitative analysis, and to serve as the external standard for calculating dimer content in each batch [2]. Given that the dimer impurity residual level in pure iloperidone (0.02%) is the highest among all tracked impurities, it is the rate-limiting analyte for batch release decisions—failure to accurately quantify the dimer could result in either false batch rejection or, more critically, release of non-compliant material [3].

Quote Request

Request a Quote for Iloperidone Dimer Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.